molecular formula C22H20N2O3 B2495920 cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime CAS No. 861208-17-5

cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime

Cat. No.: B2495920
CAS No.: 861208-17-5
M. Wt: 360.413
InChI Key: OGCFUOFPIKDKQO-ZNTNEXAZSA-N
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Description

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a quinoline moiety, and a benzyloxime functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the final attachment of the benzyloxime group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCFUOFPIKDKQO-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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